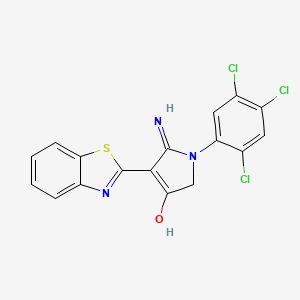
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2,4,5-trichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinolone-based heterocyclic compounds. Its structure features a benzothiazole ring fused with a pyrroloquinoline moiety. The presence of an amino group and trichlorophenyl substituents adds to its uniqueness.
Preparation Methods
Synthetic Routes:
- Heterocyclization Approach:
- One common synthetic route involves the heterocyclization of 2-aminobenzothiazole with 2,4,5-trichloroacetophenone. The reaction proceeds under basic conditions, leading to the formation of the target compound.
- The reaction scheme is as follows:
2-Aminobenzothiazole+2,4,5-Trichloroacetophenone→this compound
Industrial Production:
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
Reactivity: The compound exhibits reactivity typical of quinolones and benzothiazoles.
Common Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or nucleic acids due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of benzothiazole, pyrroloquinoline, and trichlorophenyl groups sets it apart.
Similar Compounds:
Remember that this compound’s potential applications continue to evolve as scientific understanding grows
Properties
Molecular Formula |
C17H10Cl3N3OS |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H10Cl3N3OS/c18-8-5-10(20)12(6-9(8)19)23-7-13(24)15(16(23)21)17-22-11-3-1-2-4-14(11)25-17/h1-6,21,24H,7H2 |
InChI Key |
YAIKRFZFWHHGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=C(C=C2Cl)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-Diphenylethenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B11397324.png)
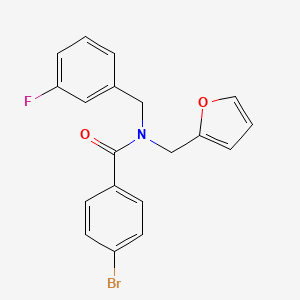
![methyl [3-(3-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11397336.png)
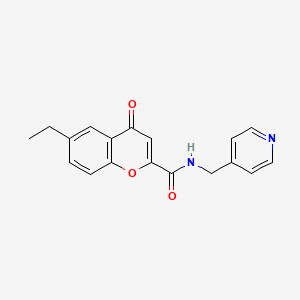
![3-methyl-N-{2-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11397347.png)
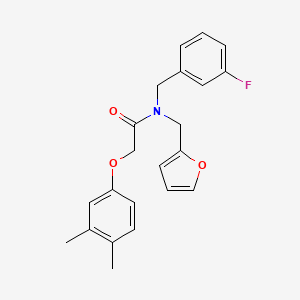
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11397361.png)
![N-(4-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11397363.png)
![4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397366.png)
![5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397372.png)
![3-(4-ethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11397379.png)
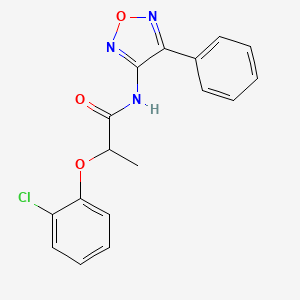
![2-(3-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11397416.png)
![2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene](/img/structure/B11397421.png)
